molecular formula C13H12O4 B132534 Altholactone CAS No. 65408-91-5

Altholactone

Cat. No. B132534
CAS RN: 65408-91-5
M. Wt: 232.23 g/mol
InChI Key: ZKIRVBNLJKGIEM-WKSBVSIWSA-N
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Description

Altholactone is an organic compound with the chemical formula C13H12O4 . It is a colorless to pale yellow liquid with an aromatic odor at room temperature . It can dissolve in most organic solvents, such as ethanol and ether, but is insoluble in water . Altholactone is primarily used as a fragrance and a pharmaceutical intermediate . It has certain antibacterial and antioxidant properties, making it commonly used in cosmetics and personal care products . Additionally, Altholactone is used as a raw material for the synthesis of some drugs, such as anti-tumor drugs and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of Altholactone involves several steps. A common method is to react o-methylphenyl ether with ozone, followed by a reaction with triethylamine . A stereoselective synthesis of a styryllactone isoaltholactone has been achieved in seven steps and 33% overall yield, starting from the readily available carbohydrate D-mannose .


Molecular Structure Analysis

The molecular structure of Altholactone consists of 13 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Altholactone has been found to inhibit the growth of various types of cancer cells through inducing apoptosis via oxidative stress . It also displays antimicrobial activity against several microbes .

Scientific Research Applications

Anti-Inflammatory Activity

Altholactone, a natural compound isolated from Goniothalamus spp., has demonstrated significant anti-inflammatory effects. It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. By suppressing NF-κB transcriptional activity, altholactone helps mitigate inflammatory responses in various cellular contexts .

Anticancer Properties

a. Prostate Cancer: Altholactone exhibits promising anticancer activity against prostate cancer cells (DU145). It inhibits cell proliferation, induces cell cycle arrest in the S phase, and triggers apoptosis. Additionally, altholactone down-regulates phosphorylation of signal transducer and activator of transcription 3 (STAT3), a critical player in cancer cell survival. By targeting both NF-κB and STAT3 pathways, altholactone holds potential as a therapeutic agent against prostate cancer .

b. Leukemia and Breast Cancer: Previous studies have shown that altholactone displays cytotoxic effects against leukemia and breast cancer cell lines. Its ability to selectively target cancer cells makes it an intriguing candidate for further investigation in cancer therapy .

c. Bladder Cancer: Altholactone induces apoptosis in bladder cancer cells (T24) through a novel mechanism involving inhibition of Akt and generation of reactive oxygen species (ROS). These findings suggest its potential as a therapeutic agent against bladder cancer .

Cell Cycle Regulation

Altholactone impacts cell cycle progression by modulating various checkpoints. Dysregulation of these checkpoints can lead to aberrant cell proliferation and contribute to cancer development. Further research is needed to elucidate the precise mechanisms by which altholactone influences cell cycle control .

Mechanism of Action

Target of Action

Altholactone, a natural compound isolated from Goniothalamus spp., primarily targets Nuclear factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play pivotal roles in the cell survival of many human tumors . Additionally, altholactone has been found to bind to the Mycobacterium tuberculosis protein Rv1466 .

Mode of Action

Altholactone inhibits the proliferation of cells (such as prostate cancer DU145 cells) by inducing cell cycle arrest in the S phase and triggering apoptosis . It represses p65- and TNF-α-enhanced NF-κB transcriptional activity and also inhibits both constitutive and IL-6-induced transcriptional activity of STAT3 . Furthermore, altholactone down-regulates phosphorylation of STAT3 .

Biochemical Pathways

Altholactone affects several biochemical pathways. It down-regulates STAT3 target genes such as survivin and Bcl-2, followed by the up-regulation of the pro-apoptotic Bax protein . This suggests that altholactone induces cell death through the inhibition of NF-κB and STAT3 activity .

Pharmacokinetics

It is suggested that altholactone might undergo an irreversible hetero-michael addition reaction with an amino acid, such as serine, threonine, or lysine residue of rv1466 . This could potentially enhance its biochemical efficiency and improve its pharmacokinetic properties .

Result of Action

The result of altholactone’s action is the inhibition of cell growth and the induction of apoptosis in human cells, such as prostate cancer DU145 cells . This is achieved through the down-regulation of STAT3 target genes and the up-regulation of pro-apoptotic Bax protein .

Action Environment

albicans . The antimicrobial activity of altholactone is dose-dependent, with the highest cytotoxic effects occurring at 50 μg/mL . Further investigations are required to illustrate how environmental factors influence altholactone’s action, efficacy, and stability.

Safety and Hazards

Altholactone may be irritating to the skin and eyes at certain concentrations . Protective measures should be taken when using it . When storing and handling Altholactone, it should be kept away from strong oxidizers, strong acids, and strong bases .

Future Directions

Altholactone has demonstrated anti-inflammatory and anticancer activities , and it might be a potential antimicrobial agent, particularly in ciprofloxacin-refractory S. aureus and E. faecalis infections . Further investigations are required to illustrate the mechanisms by which Altholactone produces its antimicrobial effects .

properties

IUPAC Name

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRVBNLJKGIEM-WKSBVSIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331855
Record name ALTHOLACTONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altholactone

CAS RN

65408-91-5
Record name Altholactone
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URL https://commonchemistry.cas.org/detail?cas_rn=65408-91-5
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Record name ALTHOLACTONE
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Record name 65408-91-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is altholactone and where is it found?

A1: Altholactone is a naturally occurring styryllactone primarily isolated from various species of the Goniothalamus genus, a type of shrub found in Southeast Asian rainforests. [, , ]

Q2: What are the potential medical applications of altholactone?

A2: Altholactone has shown promising in vitro activity against various cancer cell lines, including prostate, bladder, colorectal, and cervical cancer. It also exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of altholactone?

A3: Altholactone has the molecular formula C16H18O3 and a molecular weight of 258.3 g/mol. [, ]

Q4: How does altholactone induce apoptosis in cancer cells?

A4: Altholactone triggers apoptosis in cancer cells through multiple pathways, often involving reactive oxygen species (ROS) generation. It has been shown to:

  • Induce mitochondrial dysfunction: Altholactone disrupts the mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. [, , ]
  • Modulate key signaling pathways: Altholactone inhibits the phosphorylation of Akt, a protein kinase involved in cell survival and proliferation. It also activates the MAPK-p38 pathway, which can contribute to apoptosis. [, ]
  • Suppress NF-κB and STAT3 activity: Altholactone inhibits these transcription factors, which are crucial for cell survival and often dysregulated in cancer, leading to downregulation of anti-apoptotic proteins like Bcl-2 and survivin. []

Q5: How does the antioxidant N-acetylcysteine (NAC) affect altholactone's activity?

A5: Pre-treatment with NAC, a potent antioxidant, has been shown to significantly reduce altholactone-induced apoptosis in several cancer cell lines. NAC achieves this by inhibiting the activation of caspase-3 and MAPK-p38 while preventing the inactivation of Akt and Bcl-2. These findings suggest that ROS generation plays a critical role in altholactone's pro-apoptotic effects. [, , ]

Q6: Does altholactone affect the cell cycle?

A6: Yes, altholactone has been shown to induce cell cycle arrest in the S phase in prostate cancer DU145 cells. [] Additionally, some derivatives of altholactone have been found to cause cell cycle arrest in the G2/M phase in L-1210 leukemia cells. []

Q7: What is known about the structure-activity relationship (SAR) of altholactone and its derivatives?

A7: Several studies have explored the SAR of altholactone, revealing key structural features influencing its activity:

  • Stereochemistry: The natural (+)-enantiomer of altholactone exhibits higher cytotoxicity compared to its (−)-enantiomer and other stereoisomers. [, , ]
  • C3 Hydroxyl group: The presence and orientation of the hydroxyl group at the C3 position appear crucial for cytotoxicity, with compounds having this group on the convex face generally exhibiting greater activity. []
  • C7 Modifications: Introducing specific modifications at the C7 position, such as halogenated benzoyl groups, has been shown to enhance the antifungal activity of altholactone. []

Q8: What are the potential molecular targets of altholactone?

A8: While the exact molecular mechanisms of altholactone are still under investigation, research suggests it might interact with several targets:

  • Mitochondria: Altholactone disrupts mitochondrial membrane potential, indicating a potential interaction with mitochondrial proteins. [, , ]
  • Rv1466 protein: Native mass spectrometry studies identified the Mycobacterium tuberculosis protein Rv1466 as a potential target of altholactone. []
  • DNA Topoisomerase I: Although not all studies confirm this interaction, some research suggests that altholactone and some of its derivatives might act as DNA topoisomerase I poisons. []

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